molecular formula C21H17Cl2FN2OS B6516925 3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899933-09-6

3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6516925
CAS No.: 899933-09-6
M. Wt: 435.3 g/mol
InChI Key: FZKFGWZZTYUUKD-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a diazaspirocyclic compound characterized by a spiro[4.5]decane core fused with a thione-containing heterocycle. Its structure features a 3,4-dichlorophenyl substituent at position 3 and a 4-fluorobenzoyl group at position 1 (Fig. 1).

Properties

IUPAC Name

[2-(3,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2FN2OS/c22-16-9-6-14(12-17(16)23)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)13-4-7-15(24)8-5-13/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKFGWZZTYUUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural and molecular parameters of the target compound and its closest analogues identified in the evidence:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents Spiro Ring System Reference
3-(3,4-Dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₁H₁₇Cl₂FN₂OS 441.34 3,4-Dichlorophenyl; 4-fluorobenzoyl [4.5] N/A
C250-0275: 3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₅H₁₆Cl₂N₂S 327.27 3,4-Dichlorophenyl; 8-methyl [4.5]
C250-0271: 3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione C₁₅H₁₇BrN₂S 337.28 4-Bromophenyl; no additional substituents [4.6]
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899917-50-1) C₂₂H₂₁BrN₂O₂S 457.39 4-Bromophenyl; 4-methoxybenzoyl [4.5]

Key Observations

Substituent Effects: Halogenation: The target compound’s 3,4-dichlorophenyl group contrasts with the 4-bromophenyl group in C250-0271 and the CAS 899917-50-1 compound. Benzoyl Modifications: The 4-fluorobenzoyl group in the target compound differs from the 4-methoxybenzoyl group in CAS 899917-50-1. Fluorine’s strong electron-withdrawing effect versus methoxy’s electron-donating nature could influence solubility, metabolic stability, or intermolecular interactions .

Spiro Ring Variations :

  • The [4.5] spiro system in the target compound and CAS 899917-50-1 differs from the [4.6] system in C250-0271. Larger spiro systems (e.g., [4.6]) may confer conformational flexibility, whereas [4.5] systems could impose rigidity, impacting molecular recognition or packing in crystalline materials .

Molecular Weight and Complexity :

  • The target compound (MW 441.34) is heavier than C250-0275 (327.27) due to the fluorobenzoyl group. Higher molecular weight often correlates with increased lipophilicity, which may affect bioavailability or membrane permeability .

Research Implications and Limitations

  • The 4-fluorobenzoyl group in the target compound could enhance metabolic stability compared to non-acylated analogues like C250-0275 .

Further experimental studies—such as crystallographic analyses (using tools like SHELX ), solubility assays, or receptor-binding assays—are required to validate these hypotheses.

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